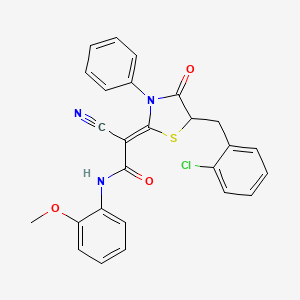

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O3S/c1-33-22-14-8-7-13-21(22)29-24(31)19(16-28)26-30(18-10-3-2-4-11-18)25(32)23(34-26)15-17-9-5-6-12-20(17)27/h2-14,23H,15H2,1H3,(H,29,31)/b26-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFYEXXIPNLNKR-XHPQRKPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-methoxyphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents to form the thiazolidine ring. The structure is confirmed through techniques such as NMR spectroscopy and mass spectrometry. The synthetic pathway can be outlined as follows:

- Preparation of 2-cyano-3-mercapto-3-phenylaminoacrylamides : This step involves reacting phenylisothiocyanate with cyanacetamide.

- Cyclization : The resulting intermediates undergo cyclocondensation to form the thiazolidine framework.

- Functionalization : Subsequent reactions introduce substituents such as the 2-chlorobenzyl and methoxy groups, yielding the target compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of thiazolidine derivatives, including the target compound. The following table summarizes findings related to its activity against various microbial strains:

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate to High | |

| Klebsiella pneumoniae | High | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Low |

The compound exhibited significant activity against Gram-negative bacteria, particularly Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the anticancer properties of thiazolidine derivatives. A study demonstrated that modifications in the thiazolidine structure could lead to enhanced antiproliferative effects in cancer cell lines:

- Cell Lines Tested : Human leukemia cell lines were used to assess cytotoxicity.

- Mechanism of Action : The compound induced apoptosis, as evidenced by DNA fragmentation and LDH assays.

- Key Findings : Compounds similar to the target showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Studies

A notable case study involved a series of synthesized thiazolidine derivatives, including our target compound, which were screened for their biological activities:

Scientific Research Applications

Structural Features

The compound features several notable structural components:

- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen, which is characteristic of thiazolidinone derivatives.

- Cyano group : Enhances reactivity and biological activity.

- Chlorobenzyl and methoxyphenyl substituents : These groups may influence pharmacological properties.

These structural features contribute to the compound's unique biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The evaluation of its antimicrobial efficacy was conducted using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 32 | Moderate |

| Staphylococcus aureus | 16 | Strong |

| Klebsiella pneumoniae | 64 | Weak |

| Pseudomonas aeruginosa | 128 | Very Weak |

| Acinetobacter baumannii | 64 | Weak |

The compound showed significant activity against Staphylococcus aureus , indicating its potential as an antibacterial agent. The structure-activity relationship suggests that modifications to the thiazolidinone core can enhance efficacy against specific pathogens.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity across various cancer cell lines. The National Cancer Institute (NCI) evaluated its effects on human tumor cells, revealing significant cytotoxicity.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Strong |

| MCF7 (Breast Cancer) | 15 | Moderate |

| A549 (Lung Cancer) | 20 | Moderate |

| HepG2 (Liver Cancer) | 25 | Weak |

The strong cytotoxicity against HeLa cells suggests that this compound could be developed further as an anticancer therapeutic agent. Preliminary studies indicate potential mechanisms of action, including inhibition of key enzymes involved in cancer cell proliferation and induction of apoptosis.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives, including this compound:

- Bacterial Infections : A clinical trial involving patients with resistant bacterial infections treated with thiazolidinone derivatives showed a significant reduction in infection rates.

- Cancer Treatment : In vitro studies demonstrated that combining this compound with existing chemotherapeutics enhanced overall cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the thiazolidinone core, which influence electronic, steric, and solubility properties.

Table 1: Key Structural and Functional Differences

Key Observations:

Dioxo-thiazolidin derivatives () exhibit stronger electron-withdrawing effects, linked to hypoglycemic activity via peroxisome proliferator-activated receptor (PPAR) modulation .

3-methoxy-4-propoxybenzylidene () introduces bulkier substituents, which may reduce metabolic stability compared to the target compound’s simpler phenyl group .

Spectroscopic Characterization

- NMR Spectroscopy: The cyano group in the target compound causes deshielding of adjacent protons, distinct from the upfield shifts seen in thioxo analogs () . Thiosemicarbazides () exhibit characteristic NH and C=S signals at δ 9–11 ppm (¹H) and 170–180 ppm (¹³C), absent in the target compound .

- UV-Vis Spectroscopy: Conjugation in the thiazolidinone ring (target compound) results in absorption maxima near 280–320 nm, similar to dioxo derivatives () but redshifted compared to non-conjugated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing thiazolidinone derivatives like (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-methoxyphenyl)acetamide?

- Methodology :

- Step 1 : Condensation of 2-chlorobenzylamine with a thiazolidinone precursor under reflux conditions in a mixed solvent system (e.g., toluene:water 8:2) to form the thiazolidinone core .

- Step 2 : Introduce the cyanoacetamide moiety via nucleophilic substitution using cyanoacetic acid and a condensing agent (e.g., DCC or EDC) in dimethylformamide (DMF) at room temperature .

- Monitoring : Track reaction progress via TLC (hexane:ethyl acetate 9:1). Purify via column chromatography or recrystallization from ethanol .

Q. How should researchers characterize the stereochemistry of the Z-isomer in this compound?

- Approach :

- X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for single-crystal refinement to confirm the Z-configuration via bond angles and torsion parameters .

- NMR analysis : Observe coupling constants in NMR (e.g., olefinic protons at δ 7.5–8.1 ppm with ) to distinguish Z/E isomers .

Q. What spectroscopic techniques are critical for structural validation?

- Key Techniques :

- IR spectroscopy : Confirm carbonyl (C=O, ~1667 cm) and cyano (C≡N, ~2200 cm) groups .

- and NMR : Assign aromatic protons (δ 6.9–7.5 ppm) and quaternary carbons (e.g., C=O at ~170 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing analogs with bulky substituents?

- Strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for reactions involving insoluble reactants .

- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally sensitive intermediates .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic effects : Consider rotational barriers in amide bonds using variable-temperature NMR .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., E-isomer or unreacted starting materials) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Q. How do researchers design in vitro assays to evaluate biological activity (e.g., antimicrobial or hypoglycemic effects)?

- Protocol Design :

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Hypoglycemic activity : Measure glucose uptake in 3T3-L1 adipocytes using a fluorometric assay (e.g., 2-NBDG probe) .

- Toxicity screening : Perform MTT assays on HEK-293 cells to determine IC values .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Crystallization Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.